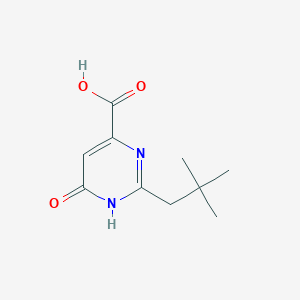![molecular formula C10H19N B13199200 2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)
2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Bicyclo[420]octan-7-yl}ethan-1-amine is a chemical compound with the molecular formula C10H19N It is characterized by a bicyclic structure, which includes a bicyclo[420]octane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine can be achieved through several synthetic routes. One common method involves the use of a tandem Rhodium (CNC) catalyst to prepare bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of tandem catalysis and efficient synthetic routes can be adapted for large-scale production, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The bicyclic structure allows for unique reactivity patterns, making it a versatile compound in synthetic chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine involves its interaction with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites, influencing biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{Bicyclo[2.2.2]octan-2-yl}ethan-1-amine
- (S)-1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)ethan-1-amine
- ®-1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)ethan-1-amine
Uniqueness
2-{Bicyclo[420]octan-7-yl}ethan-1-amine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H19N |
|---|---|
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
2-(7-bicyclo[4.2.0]octanyl)ethanamine |
InChI |
InChI=1S/C10H19N/c11-6-5-9-7-8-3-1-2-4-10(8)9/h8-10H,1-7,11H2 |
Clé InChI |
IZJCMJZLJUOQKE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CC2CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Chloromethyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B13199143.png)

![{2,7-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13199159.png)
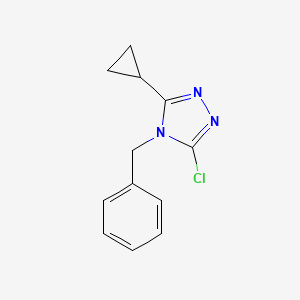
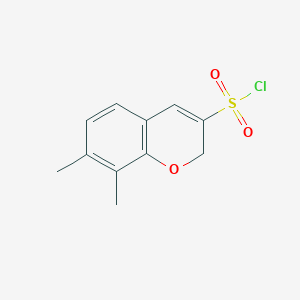
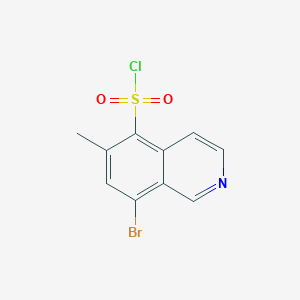
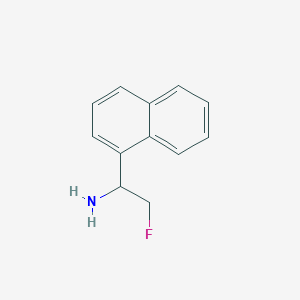
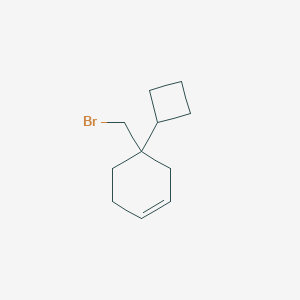
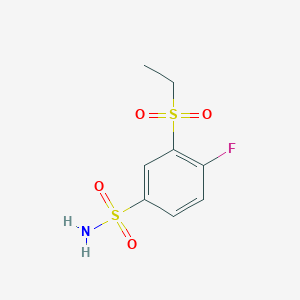
![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
